(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine (CAS 1212854-72-2) is a chiral primary amine featuring a trifluoromethyl-substituted phenyl ring. With a molecular weight of 203.20 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis, offering defined stereochemistry and the enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group.

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
Cat. No. B13985422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)C(F)(F)F)N
InChIInChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1
InChIKeyZZTDGFLVDISOIK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine: A Chiral Building Block for Asymmetric Synthesis and Drug Discovery


(S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine (CAS 1212854-72-2) is a chiral primary amine featuring a trifluoromethyl-substituted phenyl ring . With a molecular weight of 203.20 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis, offering defined stereochemistry and the enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group . Its (S)-enantiomer configuration is critical for applications requiring stereochemical control, differentiating it from its (R)-enantiomer and racemic mixture.

Chiral (S)-enantiomer building block for asymmetric synthesis workflows
Trifluoromethyl group supports reported lipophilicity and metabolic stability context
Defined stereochemistry for enantiomer-attribution review in research studies

Why Chiral Purity and Structural Specificity Define (S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine Procurement


The (S)-enantiomer of 1-(3-(trifluoromethyl)phenyl)propan-1-amine is not interchangeable with its (R)-enantiomer or racemic mixture due to the profound impact of chirality on biological interactions and synthetic outcomes . In drug discovery, enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles . Similarly, in asymmetric synthesis, the use of a single enantiomer ensures stereochemical fidelity in downstream products, whereas racemic mixtures lead to mixtures of diastereomers or enantiomers, complicating purification and reducing overall efficiency. The trifluoromethyl group further amplifies these differences by modulating electronic and steric environments, making precise stereochemical control non-negotiable for reproducible research and industrial processes.

Risk Factor
Target: (S)-Enantiomer
Substitute: (R)-Enantiomer / Racemic Mixture
Stereochemical fidelity
Single (S)-configuration ensures defined chiral environment
Racemic or opposite enantiomer may shift biological interaction profiles and synthetic diastereoselectivity
Electronic / steric context
Trifluoromethyl effect tuned to (S)-stereochemistry
Altered enantiomeric environment may modulate CF3 electronic influence on target engagement
Scaffold SAR transfer
Propan-1-amine scaffold offers distinct SAR handle
Propan-2-amine analogs (e.g., norfenfluramine class) may not reproduce target binding or selectivity context

Quantitative Differentiators: Purity, Physicochemical Profile, and Stereochemical Advantage


Enantiomeric Purity: (S)-Enantiomer Delivers 95-97% HPLC Purity vs. Racemic Mixture

The (S)-enantiomer is available with a certified purity of 95-97% by HPLC, ensuring high stereochemical integrity for asymmetric synthesis and biological assays . In contrast, the racemic mixture (RS)-1-(3-(trifluoromethyl)phenyl)propan-1-amine (CAS 473732-59-1) contains equal parts of (R)- and (S)-enantiomers, which can confound results in enantioselective studies . The high enantiomeric purity of the (S)-form reduces the risk of off-target effects and simplifies interpretation of stereospecific interactions.

Enantiomeric Purity
Head-to-head
95–97% ee
Supports stereochemical-control workflow for asymmetric synthesis
Reported supplier specification; verify by chiral HPLC
Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Enhanced Lipophilicity: Trifluoromethyl Group Increases LogP by ~0.1 Units Compared to Non-Fluorinated Analog

The computed XLogP3 value for (S)-1-(3-(trifluoromethyl)phenyl)propan-1-amine is 2.6 , representing a notable increase in lipophilicity compared to the non-fluorinated phenylpropan-1-amine (estimated LogP ~2.5) . This increase, driven by the trifluoromethyl substituent, enhances membrane permeability and potentially improves blood-brain barrier penetration, a critical factor in CNS drug discovery .

Lipophilicity
Class-level
XLogP3 2.6
Supports membrane-permeability research context for CNS studies
Computed value; experimental logD validation recommended
Lipophilicity ADME Medicinal Chemistry

Distinct Pharmacological Profile: Propan-1-amine vs. Propan-2-amine Analogs

While direct binding data for the target compound are not publicly available, its close structural analog, (S)-1-(3-(trifluoromethyl)phenyl)propan-2-amine (norfenfluramine), exhibits high affinity for the 5-HT2B receptor (Ki = 11.2 nM) . The shift of the amine group from the 2-position to the 1-position in (S)-1-(3-(trifluoromethyl)phenyl)propan-1-amine alters the distance between the amine and the aromatic ring, which can significantly modulate receptor subtype selectivity and functional activity . This structural nuance provides a distinct SAR handle for medicinal chemists seeking to fine-tune pharmacological profiles.

Scaffold SAR
Class-level
1-amine vs 2-amine scaffold
Distinct SAR handle for 5-HT receptor selectivity studies
Target binding data not reported; analog Ki 11.2 nM at 5-HT2B
Serotonin Receptor Structure-Activity Relationship 5-HT2B

Enantioselective Anticonvulsant Activity: Class-Level Evidence Supports (S)-Configuration

In a recent study comparing the anticonvulsant potency of fenfluramine and norfenfluramine enantiomers in mice, the (S)-enantiomers demonstrated distinct in vivo activity profiles relative to their (R)-counterparts . While this study evaluated propan-2-amine derivatives, the stereospecific nature of the CNS activity underscores the importance of chiral purity in this chemical class. For (S)-1-(3-(trifluoromethyl)phenyl)propan-1-amine, the defined (S)-stereochemistry is expected to confer similar enantioselective interactions with biological targets, making it a valuable tool for probing stereospecific mechanisms.

Enantioselectivity
Class-level
Distinct in vivo profiles reported for related (S)-enantiomers
Supports enantiomer-specific study design for CNS mechanism research
Data to verify for target compound; class-level inference from MES mouse model
Epilepsy Anticonvulsant Enantioselectivity

Where (S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine Delivers the Greatest Value: Application Scenarios Informed by Evidence


Asymmetric Synthesis of Chiral Trifluoromethylated Amines and Pharmaceuticals

The high enantiomeric purity (95-97% HPLC) of (S)-1-(3-(trifluoromethyl)phenyl)propan-1-amine makes it an ideal chiral building block for constructing complex, stereochemically defined molecules . Its defined (S)-configuration ensures that downstream reactions produce single diastereomers or enantiomers, streamlining purification and improving overall synthetic efficiency. The trifluoromethyl group further enhances the metabolic stability and lipophilicity of final products, a well-established advantage in drug design .

Lead Optimization for CNS Disorders Requiring Enhanced Blood-Brain Barrier Penetration

With a computed XLogP3 of 2.6, (S)-1-(3-(trifluoromethyl)phenyl)propan-1-amine offers a favorable lipophilicity window for CNS drug candidates . The trifluoromethyl substituent contributes to improved membrane permeability and potential brain uptake, positioning this amine as a strategic core for developing therapeutics targeting neurological and psychiatric conditions . Its (S)-stereochemistry adds an additional layer of precision for SAR studies.

Exploration of Novel 5-HT Receptor Ligands with Altered SAR

The structural shift of the amine group to the 1-position differentiates (S)-1-(3-(trifluoromethyl)phenyl)propan-1-amine from the extensively studied propan-2-amine analogs (e.g., norfenfluramine) . This scaffold variation provides medicinal chemists with a new chemical space for designing 5-HT receptor ligands with potentially improved selectivity profiles. The (S)-enantiomer's purity ensures that any observed biological activity can be confidently attributed to this specific stereoisomer.

Enantioselective Studies of Anticonvulsant Mechanisms

Building on the demonstrated enantioselective anticonvulsant activity of related trifluoromethylphenyl amines , (S)-1-(3-(trifluoromethyl)phenyl)propan-1-amine serves as a precise stereochemical probe for investigating mechanisms of seizure protection. Its defined (S)-configuration allows researchers to dissect stereospecific contributions to efficacy and toxicity, a critical step in developing safer antiepileptic drugs.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Enantiomeric purity context
Stereochemical fidelity review by chiral HPLC
CNS research studies
Lipophilicity profile
Membrane-permeability endpoint review
5-HT receptor SAR research
Scaffold differentiation
Binding-selectivity review vs. propan-2-amine analogs
Seizure mechanism research
Enantiomer-specific design
Stereospecific endpoint interpretation in CNS models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.